molecular formula C20H25N3O4 B2968361 2-((3-Methoxypropyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid CAS No. 1048008-76-9

2-((3-Methoxypropyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid

Cat. No.: B2968361
CAS No.: 1048008-76-9
M. Wt: 371.437
InChI Key: BBXZERVMRBDVEY-UHFFFAOYSA-N
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Description

This compound is a butanoic acid derivative featuring a 4-oxo backbone substituted with two distinct amino groups: a 3-methoxypropylamino moiety at position 2 and a 4-(phenylamino)phenylamino group at position 2.

Properties

IUPAC Name

4-(4-anilinoanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-27-13-5-12-21-18(20(25)26)14-19(24)23-17-10-8-16(9-11-17)22-15-6-3-2-4-7-15/h2-4,6-11,18,21-22H,5,12-14H2,1H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXZERVMRBDVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(CC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((3-Methoxypropyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its implications in therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula C18H22N4O3C_{18}H_{22}N_4O_3. It features a butanoic acid backbone with substitutions that enhance its biological properties. The presence of both methoxy and phenyl groups suggests potential interactions with biological targets, making it a candidate for further investigation.

Synthesis

The synthesis of 2-((3-Methoxypropyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid involves several steps:

  • Formation of the Butanoic Acid Derivative : The initial step includes the reaction of 3-methoxypropylamine with an appropriate butanoic acid derivative.
  • Amino Group Substitution : The introduction of the phenylamino group is achieved through nucleophilic substitution reactions.
  • Purification : The final product is purified using recrystallization techniques.

Research indicates that this compound may act as an inhibitor of specific amino acid transporters, particularly ASCT2 (SLC1A5), which is crucial for glutamine transport in cancer cells. Inhibition of ASCT2 can lead to reduced glutamine uptake, affecting tumor growth and survival .

Antitumor Activity

In vitro studies have shown that derivatives similar to 2-((3-Methoxypropyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid exhibit significant antitumor activity. For instance, compounds that inhibit ASCT2-mediated glutamine accumulation have demonstrated enhanced cytotoxic effects against various cancer cell lines, including C6 rat glioma and HEK293 human cells .

Case Studies

  • Case Study on Glutamine Dependency : A study demonstrated that targeting glutamine transporters can effectively reduce cell proliferation in glutamine-dependent cancers. The compound's structural features suggest it could be optimized for improved efficacy against such tumors.
  • Research on Structural Analogues : Investigations into structurally related compounds have revealed varying degrees of biological activity, with some analogues showing IC50 values significantly lower than 20 µg/mL against leukemia cells, indicating a promising therapeutic window .

Data Table: Biological Activity Comparison

Compound NameTargetIC50 (µg/mL)Effect
2-((3-Methoxypropyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acidASCT2TBDInhibitor
Similar Analogue AASCT2<20Antitumor
Similar Analogue BCCRF-CEM Cells6.7Moderate Activity

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound shares a 4-oxobutanoic acid core with multiple analogs documented in the evidence. Key differences arise in substituent types and positions:

Compound Name / ID Substituent at Position 2 Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound 3-Methoxypropylamino 4-(Phenylamino)phenylamino Est. C₂₀H₂₄N₄O₄ Est. 396.44 Not provided
Fmoc-D-Asp(OPP)-OH Fmoc-protected amino group 2-Phenylpropan-2-yloxy C₂₈H₂₇NO₆ 473.53 855853-24-6
4-oxo-4-({4-[(propylamino)carbonyl]phenyl}amino)butanoic acid None (unsubstituted) 4-[(Propylamino)carbonyl]phenylamino C₁₅H₁₉N₃O₄ Est. 305.33 Not provided
4-{4-[(sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid None (unsubstituted) 4-[(sec-Butylamino)carbonyl]phenylamino C₁₆H₂₁N₃O₄ Est. 319.36 Not provided

Key Observations :

  • Substituent Complexity: The target compound’s 3-methoxypropylamino group introduces a branched ether chain, contrasting with simpler alkyl (e.g., propyl, sec-butyl) or aromatic substituents in analogs . This may enhance solubility in polar solvents compared to purely hydrophobic analogs.
  • Aromatic vs. In contrast, analogs like FAA8955 use a bulky 2-phenylpropan-2-yloxy group, which could sterically hinder interactions.

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